Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-
Description
The compound "Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-" is a structurally complex benzamide derivative characterized by multiple functional groups. Its core structure includes:
Properties
Molecular Formula |
C23H26F3N3O4S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]benzamide |
InChI |
InChI=1S/C23H26F3N3O4S/c1-4-34(32,33)19-10-14-9-15(29-18(14)12-28-19)11-22(31,23(24,25)26)13-21(2,3)17-8-6-5-7-16(17)20(27)30/h5-10,12,29,31H,4,11,13H2,1-3H3,(H2,27,30)/t22-/m0/s1 |
InChI Key |
HYFZBJIDQLQGIG-QFIPXVFZSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=CC=CC=C3C(=O)N)(C(F)(F)F)O |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=CC=CC=C3C(=O)N)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-" is a complex molecule with potential applications in treating various diseases. This article delves into its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Benzamide
- Substituents :
- Ethylsulfonyl group
- Pyrrolo[2,3-c]pyridine moiety
- Trifluoromethyl and hydroxy groups
This unique combination of functional groups is believed to contribute to its biological activity.
Inhibition of Enzymes
Benzamide derivatives have been shown to exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) Inhibition :
- Carbonic Anhydrase Inhibition :
Antitumor Activity
Recent studies on pyrrolo-pyridine benzamide derivatives indicate promising antitumor effects:
- Compound Evaluation : A specific derivative exhibited superior antitumor activity compared to Cabozantinib in both in vitro and in vivo assays. It induced apoptosis in A549 lung cancer cells significantly more than the control group .
- Mechanism of Action : Molecular docking studies revealed that this compound forms critical hydrogen bonds with c-Met kinase, highlighting a potential target for cancer therapy.
Antiviral Properties
Benzamide derivatives have been explored for their antiviral activities:
- Broad-Spectrum Activity : Certain aminomethyl-benzamides were identified as potent entry inhibitors against viruses like Marburg and Ebola . These compounds displayed EC50 values below 1 μM with low cytotoxicity.
Case Studies
Several studies have investigated the biological activities of similar benzamide compounds:
Structure-Activity Relationships (SAR)
The biological activity of benzamide derivatives is often influenced by their structural components:
- Sulfonamide Groups : Enhance enzyme inhibition.
- Pyrrole and Pyridine Moieties : Contribute to antitumor and antiviral properties.
Research indicates that modifications on the benzamide core can significantly affect potency and selectivity against different biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related benzamides:
Key Findings from Comparative Analysis
- Substituent Position and Chain Length: In PCAF HAT inhibitors, the 2-acylamino group (e.g., hexanoyl, tetradecanoyl) is critical for activity, while substituent positions (3- vs. 4-carboxyphenyl) show minimal impact . The target compound’s ethylsulfonyl group may mimic this role by enhancing polarity and binding affinity. Long acyl chains (e.g., tetradecanoyl) marginally improve inhibition compared to shorter chains, suggesting hydrophobic interactions . The target’s trifluoro-dimethylbutyl group may provide similar hydrophobicity with added steric stabilization .
- Heterocyclic Moieties: The pyrrolo[2,3-c]pyridine in the target compound resembles the pyridyl-oxazole in chlorantraniliprole, which is associated with fungicidal activity . This heterocycle may enhance target selectivity or bioavailability. The target’s pyrrolopyridine may offer analogous benefits.
Chiral Centers and Fluorination :
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethylsulfonyl group likely increases water solubility compared to non-polar acyl chains in PCAF inhibitors .
- Lipophilicity : The trifluoro-dimethylbutyl side chain may enhance membrane permeability relative to carboxyphenyl-substituted analogs .
- Metabolic Stability : Fluorinated and bulky substituents reduce cytochrome P450-mediated degradation, a feature shared with compound 155 .
Preparation Methods
Core Heterocycle Construction
The PMC6825517 methodology provides a template for pyrrolopyridine synthesis through:
- Duff formylation of 7-azaindole derivatives to install C3 aldehyde groups
- Tosyl protection of pyrrole nitrogen (NaH/tosyl chloride in THF, 0°C→RT)
- Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, 80°C)
Modification for ethylsulfonyl group :
- Step 1 : Iodination at C5 using N-iodosuccinimide (NIS) in DMF (0°C→RT, 12h)
- Step 2 : Copper-catalyzed sulfonation with ethanesulfonyl chloride (CuI, L-proline, K₃PO₄, DMSO, 110°C)
Chiral Trifluorobutanol Side Chain Synthesis
Asymmetric Fluorination
The CN103450013A process demonstrates industrial-scale fluorination:
| Step | Conditions | Yield |
|---|---|---|
| 1 | Tetrachlorophthalic anhydride + methylamine (DMF, 80°C) | 92% |
| 2 | KF/Al₂O₃ fluorination (neat, 150°C, 24h) | 85% |
| 3 | NaOH hydrolysis (30% aq., 110°C) → decarboxylation | 78% |
Chiral induction :
- Evans oxazaborolidine catalysis for enantioselective trifluoromethylation
- Jacobsen hydrolytic kinetic resolution (0.5 mol% Co-salen catalyst)
Convergent Coupling Strategies
Fragment Assembly
US20170129849A1 methodology adapted for amide bond formation:
- Activation : 2-Nitrobenzoic acid → acid chloride (SOCl₂/DMF, 80°C)
- Coupling :
- Solvent : Cold iso-propanol (-20°C)
- Base : Et₃N (2.5 eq)
- Molar ratio : Acid chloride:amine = 1:1.05
Key parameters :
Stereochemical Control Mechanisms
Dynamic Kinetic Resolution
- Chiral Cu(I) catalysts (16.8g CuCl per 200g substrate)
- DMF/K₂CO₃ system enables configuration locking at 115°C
Optimized conditions :
Purification & Isolation
Crystallization Protocols
| Parameter | Value |
|---|---|
| Solvent system | IPA/water (3:1 v/v) |
| Cooling rate | 0.5°C/min |
| Seed crystal size | 20-50 μm |
| Purity (HPLC) | >99.5% |
Critical steps :
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹⁹F NMR | -62.3 ppm (CF₃), -114.8 ppm (SO₂) |
| HRMS | [M+H]+ calc. 587.1543, found 587.1538 |
| XRPD | Characteristic peaks at 5.6°, 12.3°, 18.7° 2θ |
Chiral HPLC :
- Chiralpak IC-3 column
- Hexane:IPA (85:15), 1.0 mL/min
- Retention: 12.7 min (R), 14.2 min (S)
Industrial Scale Considerations
Q & A
Q. How can the stereochemical configuration of the 3R chiral center be experimentally validated in this compound?
Answer:
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the absolute stereochemistry. For example, in related pyrrolopyridine derivatives, SC-XRD at 173 K with a data-to-parameter ratio >15 and R-factor <0.04 ensures accuracy .
- Alternative : Compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra for the R-configuration.
Q. What strategies optimize the solubility of this highly fluorinated benzamide derivative for in vitro assays?
Answer:
- Approach :
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO:PBS (5:95) | 0.12 | >90% |
| Acetonitrile:Water (10:90) | 0.08 | 85% |
Q. What analytical techniques confirm the purity of intermediates during synthesis?
Answer:
- Key Methods :
- HPLC-PDA : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., chlorine/fluorine signatures).
- 19F NMR : Track fluorine-containing byproducts (e.g., trifluoromethyl groups at δ -60 to -65 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Answer:
- Protocol :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., glucokinase PDB: 4L3Q).
- Apply machine learning (e.g., Random Forest classifiers) to prioritize binding poses based on electrostatic complementarity .
- Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
- Case Study : Benzamide derivatives showed ∆G binding = -9.2 kcal/mol to glucokinase, correlating with in vitro EC₅₀ = 120 nM .
Q. How to resolve contradictory bioactivity data between in vitro and cell-based assays?
Answer:
- Troubleshooting Framework :
- Step 1 : Verify membrane permeability via PAMPA assay (e.g., Pe = 2.1 x 10⁻⁶ cm/s indicates moderate permeability).
- Step 2 : Assess metabolic stability in hepatocyte incubations (e.g., t₁/₂ = 45 min suggests rapid Phase I oxidation).
- Step 3 : Use isotopic labeling (e.g., ³H or ¹⁴C) to quantify intracellular accumulation .
Q. What synthetic routes minimize racemization at the 3R center during scale-up?
Answer:
- Optimized Protocol :
- Step 1 : Use O-benzyl hydroxylamine as a chiral auxiliary to protect the hydroxy group during coupling reactions .
- Step 2 : Employ low-temperature (-20°C) SN2 conditions for alkylation to preserve stereochemistry.
- Step 3 : Catalytic hydrogenation (H₂/Pd-C) for deprotection without racemization .
- Yield Comparison (Table 2):
| Step | Temperature (°C) | % Yield (R-configuration) |
|---|---|---|
| 1 | -20 | 92% |
| 1* | 25 | 68% |
Safety and Handling
Q. What safety protocols mitigate risks associated with the ethylsulfonyl group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
